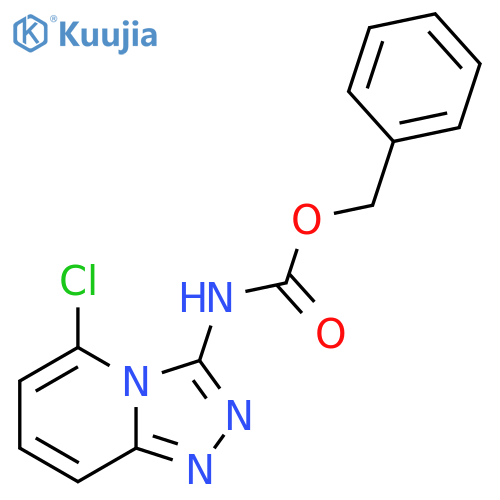

Cas no 2680693-29-0 (benzyl N-{5-chloro-1,2,4triazolo4,3-apyridin-3-yl}carbamate)

2680693-29-0 structure

商品名:benzyl N-{5-chloro-1,2,4triazolo4,3-apyridin-3-yl}carbamate

benzyl N-{5-chloro-1,2,4triazolo4,3-apyridin-3-yl}carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-{5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}carbamate

- 2680693-29-0

- EN300-28290774

- benzyl N-{5-chloro-1,2,4triazolo4,3-apyridin-3-yl}carbamate

-

- インチ: 1S/C14H11ClN4O2/c15-11-7-4-8-12-17-18-13(19(11)12)16-14(20)21-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,18,20)

- InChIKey: IACWRQFQCJNWNS-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC2=NN=C(NC(=O)OCC3C=CC=CC=3)N21

計算された属性

- せいみつぶんしりょう: 302.0570533g/mol

- どういたいしつりょう: 302.0570533g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 68.5Ų

benzyl N-{5-chloro-1,2,4triazolo4,3-apyridin-3-yl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28290774-5.0g |

benzyl N-{5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}carbamate |

2680693-29-0 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28290774-10.0g |

benzyl N-{5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}carbamate |

2680693-29-0 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28290774-0.1g |

benzyl N-{5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}carbamate |

2680693-29-0 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28290774-1.0g |

benzyl N-{5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}carbamate |

2680693-29-0 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28290774-1g |

benzyl N-{5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}carbamate |

2680693-29-0 | 1g |

$1214.0 | 2023-09-08 | ||

| Enamine | EN300-28290774-0.05g |

benzyl N-{5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}carbamate |

2680693-29-0 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28290774-2.5g |

benzyl N-{5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}carbamate |

2680693-29-0 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28290774-5g |

benzyl N-{5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}carbamate |

2680693-29-0 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28290774-10g |

benzyl N-{5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}carbamate |

2680693-29-0 | 10g |

$5221.0 | 2023-09-08 | ||

| Enamine | EN300-28290774-0.25g |

benzyl N-{5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}carbamate |

2680693-29-0 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 |

benzyl N-{5-chloro-1,2,4triazolo4,3-apyridin-3-yl}carbamate 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

2680693-29-0 (benzyl N-{5-chloro-1,2,4triazolo4,3-apyridin-3-yl}carbamate) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量